4-(4-Chlorophenyl)-2-oxo-3-butenoic acid (4-CPBA) is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. It can be synthesized through various methods, including the Knoevenagel condensation of 4-chlorobenzaldehyde and malonic acid []. The characterization of 4-CPBA typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].
Research suggests that 4-CPBA possesses various biological activities, making it a subject of interest in scientific studies. Some of the reported activities include:
Studies have shown that 4-CPBA exhibits antibacterial and antifungal activity against various pathogens [, ].
4-CPBA has been demonstrated to possess free radical scavenging and antioxidant properties, potentially offering protection against oxidative stress [].
Research suggests that 4-CPBA may have anti-inflammatory effects, potentially beneficial in managing inflammatory conditions [].
-CPBA has been identified as a potential inhibitor of various enzymes, including:
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, also known as a chlorinated derivative of a 2-oxobutenoic acid, features a unique structure that includes a chlorophenyl group and a keto-enol tautomerism. The compound exhibits an E configuration, indicating the orientation of substituents around the double bond in its backbone. Its molecular formula is C10H8ClO3, and it has notable applications in medicinal chemistry due to its potential biological activities.
These reactions highlight the compound's reactivity due to its electrophilic nature at the carbonyl carbon and the conjugated double bond.
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid has shown promising biological activities:
Several synthetic routes can be employed to produce (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid:
The applications of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid span various fields:
Interaction studies reveal that (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid interacts with several biological macromolecules:
Several compounds share structural similarities with (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, each exhibiting unique properties:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 4-Chloroacetophenone | C8H7ClO | Antimicrobial activity |
| 2-Chloroacrylic Acid | C3H3ClO2 | Used in polymer synthesis |
| 3-Chloroaniline | C6H6ClN | Intermediate in dye production |
The uniqueness of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid lies in its specific chlorinated structure combined with a keto-enol tautomerism, which enhances its reactivity and biological activity compared to other similar compounds. Its potential applications in both pharmaceutical and agricultural sectors further distinguish it from closely related compounds.
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid represents a complex organic compound that belongs to the class of alpha,beta-unsaturated carboxylic acids [1]. The compound's International Union of Pure and Applied Chemistry name follows systematic nomenclature rules that describe its structural features comprehensively [20]. The systematic name indicates the presence of a four-carbon butenoic acid backbone with specific functional group modifications and stereochemical configuration [16].
The compound's nomenclature reflects several key structural elements: the butenoic acid core structure, the oxo functional group at position 2, the chlorophenyl substituent at position 4, and the E stereochemical configuration [1] [20]. According to International Union of Pure and Applied Chemistry naming conventions, carboxylic acids are named by replacing the terminal -e of the parent alkane with -oic acid, while the presence of a double bond changes the infix from -an- to -en- [16].
Table 1.1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstract Service Number | 33185-97-6 [1] [20] |
| Molecular Formula | C₁₀H₇ClO₃ [1] [20] |
| Molecular Weight | 210.61 g/mol [1] |
| International Union of Pure and Applied Chemistry Name | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid [20] |
| International Chemical Identifier | InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ [20] |
| International Chemical Identifier Key | RVSPZCGKZYTJOA-ZZXKWVIFSA-N [20] |
| Simplified Molecular Input Line Entry System | O=C(O)C(/C=C/C1=CC=C(Cl)C=C1)=O [20] |
The E designation in the compound's name indicates the specific stereochemical arrangement around the double bond [17]. The E and Z notation system is used when alkenes contain four different substituents on the double bond, making the traditional cis and trans designations inadequate [17]. The E configuration indicates that the higher priority groups on each carbon of the double bond are positioned on opposite sides [17].
The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where atomic numbers determine group priorities [17]. In this compound, the determination of E configuration involves comparing the relative positions of the carbonyl carbon and the chlorophenyl group across the double bond [17]. The E stereochemistry significantly influences the compound's three-dimensional structure and subsequent chemical properties [17].
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid contains multiple functional groups that determine its chemical classification and reactivity patterns [19]. The compound belongs to the broader category of organic acids, specifically carboxylic acids, which are characterized by the presence of a carboxyl group [19] [29]. The carboxyl functional group consists of a carbonyl carbon bonded to a hydroxyl group, represented as -COOH [29].
Table 1.2: Functional Group Analysis
| Functional Group | Position | Chemical Significance |
|---|---|---|
| Carboxylic Acid (-COOH) | Terminal | Primary acidic functionality [19] |
| Ketone (C=O) | Position 2 | Alpha-keto acid classification [31] |
| Alkene (C=C) | Position 3-4 | Conjugated system formation [30] |
| Aryl Chloride (Ar-Cl) | Para position on benzene ring | Electron-withdrawing effect [29] |
The compound specifically classifies as an alpha,beta-unsaturated ketoacid due to the presence of both a ketone group at the alpha position relative to the carboxylic acid and a conjugated double bond system [30] [31]. This structural arrangement creates a conjugated enone system, where the ketone is conjugated with the alkene, resulting in enhanced stability through electron delocalization [30].
The hierarchical classification of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid follows established organic chemistry taxonomy [12] [25]. At the highest level, the compound belongs to the class of organic compounds, specifically falling under the category of carboxylic acids and their derivatives [12] [19]. More specifically, it represents a member of the butenoic acid family, which encompasses monocarboxylic acids with an unbranched four-carbon chain containing one double bond [25].
Table 1.3: Hierarchical Chemical Classification
| Classification Level | Category |
|---|---|
| Kingdom | Organic Compounds [12] |
| Super Class | Lipids and Lipid-like Molecules [12] |
| Class | Fatty Acyls [12] |
| Sub Class | Fatty Acids and Conjugates [12] |
| Direct Parent | Butenoic Acid Derivatives [25] |
| Specific Type | Alpha,Beta-Unsaturated Ketoacids [31] |
The compound exhibits characteristics of both aliphatic and aromatic systems due to its hybrid structure [29]. The butenoic acid portion represents the aliphatic component, while the chlorophenyl substituent provides aromatic character [29]. This dual nature places the compound in the category of aromatic carboxylic acid derivatives, where an aromatic group is attached to an aliphatic carboxylic acid backbone [29].
The presence of the chlorine substituent on the phenyl ring introduces additional classification considerations [29]. The para-chlorophenyl group acts as an electron-withdrawing substituent, significantly affecting the compound's electronic properties and reactivity patterns [29]. This substitution pattern is commonly found in pharmaceutical and agrochemical compounds, reflecting the importance of halogenated aromatic systems in medicinal chemistry applications .
The conjugated system formed by the alpha,beta-unsaturated ketone structure represents a key classification feature [30]. This enone functionality creates an extended pi-electron system that influences both the compound's chemical reactivity and physical properties [30]. The conjugation between the carbonyl group and the double bond results in enhanced electrophilic character at specific positions, making the compound susceptible to nucleophilic addition reactions [30].
| Structural Feature | Classification Impact |
|---|---|
| Butenoic Acid Backbone | Short-chain fatty acid derivative [25] |
| Alpha-Keto Functionality | Ketoacid classification [31] |
| Beta-Gamma Double Bond | Unsaturated acid designation [16] |
| Para-Chlorophenyl Group | Halogenated aromatic derivative [29] |
| Conjugated System | Enone functional group classification [30] |
| E-Stereochemistry | Trans-alkene configuration [17] |
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid represents a significant compound within the class of α,β-unsaturated carboxylic acids, characterized by its distinctive conjugated system combining a double bond with carbonyl functionality [1] [2] [3]. The compound exhibits E-configuration stereochemistry, indicating that the substituents are positioned on opposite sides of the double bond, which is crucial for its chemical reactivity and biological properties [1] [2] [4].
The molecular structure features a 4-chlorophenyl group attached to a 2-oxobut-3-enoic acid backbone, creating a unique arrangement that contributes significantly to its physicochemical properties [1] [2] [3]. This structural motif places the compound among chlorobenzylidenepyruvic acid derivatives, known for their diverse applications in organic synthesis and pharmaceutical intermediates [5] [6].
| Property | Value |
|---|---|
| IUPAC Name | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid |
| CAS Number | 33185-97-6 |
| Molecular Formula | C₁₀H₇ClO₃ |
| Molecular Weight (g/mol) | 210.61 |
| Exact Mass | 210.008 |
| Stereochemistry | E-configuration (trans) |
| Chemical Class | α,β-unsaturated carboxylic acid |
The compound can be uniquely identified through various structural representation systems that capture its precise molecular architecture and stereochemical configuration [1] [2] [4].
| Identifier Type | Value |
|---|---|
| SMILES | C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl |
| Canonical SMILES | OC(=O)C(=O)/C=C/C1C=CC(Cl)=CC=1 |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl |
| InChI | InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ |
| InChI Key | RVSPZCGKZYTJOA-ZZXKWVIFSA-N |
The InChI Key provides a unique identifier that encodes the complete structural information, including the crucial E-stereochemistry denoted by the "/b6-3+" specification [2] [4]. The Isomeric SMILES notation explicitly indicates the double bond configuration through the "/C=C/" representation, distinguishing it from potential Z-isomers [1] [2].
The compound exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions [1] [7] [8] [9].
| Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Appearance | White to pale cream crystals/powder |
| Melting Point (°C) | 130-134 |
| Boiling Point (°C) | 359.1 (predicted) |
| Density (g/cm³) | 1.398 (predicted) |
| Flash Point (°C) | 171 |
| Vapor Pressure (mmHg at 25°C) | 8.78 × 10⁻⁶ |
The melting point range of 130-134°C indicates strong intermolecular forces, likely arising from hydrogen bonding involving the carboxylic acid group and π-π stacking interactions between the aromatic rings [7] [9]. The relatively high flash point of 171°C suggests good thermal stability under normal handling conditions [8] [9].
The predicted boiling point of 359.1°C reflects the compound's significant molecular weight and extensive conjugation system [8] [9]. The low vapor pressure (8.78 × 10⁻⁶ mmHg at 25°C) indicates minimal volatility at ambient temperatures, which is advantageous for handling and storage [8].
The compound's chemical behavior is governed by its α,β-unsaturated carbonyl system and carboxylic acid functionality, which influence its reactivity patterns and physicochemical characteristics [1] [3] [8].
| Property | Value |
|---|---|
| pKa | 3.09 (predicted) |
| LogP (octanol/water) | 2.007 |
| Polar Surface Area (Ų) | 54.37 |
| Refractive Index | 1.625 |
| Solubility (water) | Sparingly soluble |
| Stability | Stable at room temperature |
| Decomposition Temperature (°C) | >200 |
The predicted pKa of 3.09 indicates that the carboxylic acid group will be predominantly ionized at physiological pH, significantly affecting the compound's solubility and biological interactions [9] [10]. The LogP value of 2.007 suggests moderate lipophilicity, positioning the compound in an optimal range for potential pharmaceutical applications [1] [11].
The Polar Surface Area (PSA) of 54.37 Ų falls within the acceptable range for oral bioavailability according to Lipinski's Rule of Five, indicating favorable drug-like properties [1] [12] [13]. The refractive index of 1.625 reflects the compound's aromatic character and conjugated system [8].
The compound's α,β-unsaturated carbonyl system creates an extended conjugation that significantly influences its electronic properties and reactivity [3] [14]. The E-configuration of the double bond places the carboxyl and chlorophenyl groups in a trans arrangement, minimizing steric hindrance and stabilizing the molecular conformation [3].
The 4-chlorophenyl substituent introduces electron-withdrawing effects through both inductive and resonance mechanisms, enhancing the electrophilicity of the β-carbon in the conjugated system [3] [9]. This electronic modification makes the compound particularly reactive toward nucleophilic addition reactions, including Michael additions [3] [16].
The compound demonstrates thermal stability up to approximately 200°C, above which decomposition occurs through various pathways [16] [17] [18]. Thermogravimetric analysis indicates that decomposition proceeds through multiple stages, beginning with the cleavage of weaker bonds and progressing to more extensive fragmentation [17] [18].